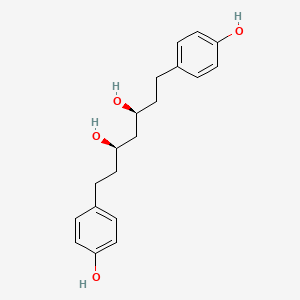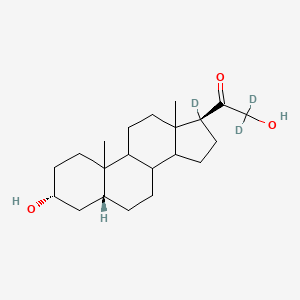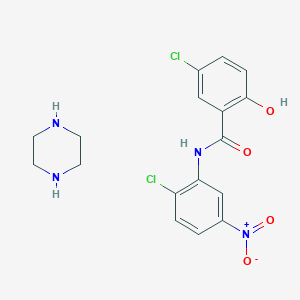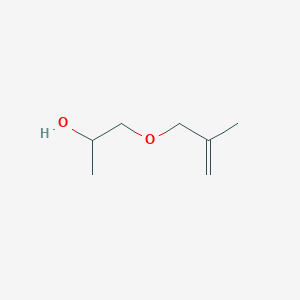
meso-Hannokinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Hannokinol: is a naturally occurring compound known for its significant biological activities. It is a linear diarylheptanoid characterized by two aromatic rings connected by a seven-carbon aliphatic chain containing a 1,3-diol moiety . This compound was first isolated from the seeds of Alpinia blepharocalyx and has since been identified in other plant sources .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Hannokinol involves several steps, including the use of chiral reagents. One reported method uses a chiral Horner–Wittig reagent, which is readily available from 2-deoxy-D-ribose, to introduce the chiral 1,3-diol motif . The synthetic route typically involves Keck–Maruoka allylation, followed by Upjohn dihydroxylation and oxidative cleavage .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions: meso-Hannokinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
meso-Hannokinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of diarylheptanoids and their synthetic routes.
Industry: While its industrial applications are limited, this compound’s biological activities make it a candidate for drug development and other therapeutic uses.
作用機序
The mechanism of action of meso-Hannokinol involves its interaction with molecular targets and pathways. It has been shown to inhibit nitric oxide production in microglial cells, which is mediated through the suppression of lipopolysaccharide-induced signaling pathways . This suggests that this compound may exert its effects by modulating inflammatory responses at the molecular level.
類似化合物との比較
(+)-Hannokinol: Another form of Hannokinol that shares similar biological activities.
Other Diarylheptanoids: Compounds like curcumin and gingerol also belong to the diarylheptanoid family and exhibit similar anti-inflammatory and antioxidant properties.
Uniqueness: meso-Hannokinol is unique due to its specific stereochemistry and the presence of a 1,3-diol moiety, which contributes to its distinct biological activities . Its ability to inhibit nitric oxide production in microglial cells sets it apart from other similar compounds .
特性
分子式 |
C19H24O4 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(3R,5S)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol |
InChI |
InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19+ |
InChIキー |
GZVIQGVWSNEONZ-KDURUIRLSA-N |
異性体SMILES |
C1=CC(=CC=C1CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
![[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B13408432.png)
![5-[(6-O-D-Apio-beta-D-furanosyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B13408440.png)




![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(3-triethoxysilylpropyl)thiourea](/img/structure/B13408475.png)

![Phenanthro[9,10-B]oxirene](/img/structure/B13408491.png)
![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)

![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
